1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride

Physicochemical profiling Drug-likeness 1,2,4-Oxadiazole analogues

1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride is a synthetic heterocyclic building block belonging to the 1,2,4-oxadiazole class. It features a cyclopentyl substituent at the 3-position and an N-methylmethanamine side chain at the 5-position of the oxadiazole ring, supplied as the hydrochloride salt with a molecular formula of C₉H₁₆ClN₃O and a molecular weight of 217.70 g/mol.

Molecular Formula C9H16ClN3O
Molecular Weight 217.69 g/mol
CAS No. 1807988-35-7
Cat. No. B1433970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride
CAS1807988-35-7
Molecular FormulaC9H16ClN3O
Molecular Weight217.69 g/mol
Structural Identifiers
SMILESCNCC1=NC(=NO1)C2CCCC2.Cl
InChIInChI=1S/C9H15N3O.ClH/c1-10-6-8-11-9(12-13-8)7-4-2-3-5-7;/h7,10H,2-6H2,1H3;1H
InChIKeyXACBXXSRRWBDMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine Hydrochloride (CAS 1807988-35-7): Procurement-Relevant Chemical Profile


1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride is a synthetic heterocyclic building block belonging to the 1,2,4-oxadiazole class . It features a cyclopentyl substituent at the 3-position and an N-methylmethanamine side chain at the 5-position of the oxadiazole ring, supplied as the hydrochloride salt with a molecular formula of C₉H₁₆ClN₃O and a molecular weight of 217.70 g/mol . The 1,2,4-oxadiazole core is a well-established pharmacophoric scaffold in medicinal chemistry, valued for its metabolic stability, hydrogen-bond acceptor capacity, and utility as a bioisostere for ester and amide functionalities [1]. This specific analogue is stocked by multiple chemical suppliers at a purity of typically 95–97% .

Why Generic 1,2,4-Oxadiazole Building Blocks Cannot Replace 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine Hydrochloride


Within the 1,2,4-oxadiazole chemical space, even minor structural modifications—such as N-methylation of the amine side chain, ring size of the cycloalkyl substituent, or the position of substitution—can profoundly alter physicochemical properties, target engagement profiles, and downstream synthetic compatibility [1]. The cyclopentyl group at the 3-position provides a distinct steric and lipophilic contour (calculated logP, polar surface area, and rotor count) that differs systematically from smaller (cyclobutyl) or larger (cyclohexyl) cycloalkyl analogs, directly impacting ADME properties and target binding [2]. Furthermore, the secondary amine side chain (N-methylmethanamine) at the 5-position offers a key reactive handle for further derivatization—such as reductive amination, acylation, or sulfonylation—that is absent or functionally distinct in primary amine or tertiary amine analogues [3]. Consequently, interchanging this compound with a close structural analog risks disrupting the structure-activity relationship (SAR) continuity, requiring de novo validation of both biological activity and synthetic route compatibility.

Head-to-Head and Class-Level Comparative Evidence for 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine Hydrochloride


Differentiation in Calculated Physicochemical Properties vs. Primary Amine and Dimethylamine Analogues

The N-methyl secondary amine functionality of the target compound confers an intermediate hydrogen-bond donor capacity and pKa relative to its primary amine (free base) analogue [1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine] and its N,N-dimethyl tertiary amine analogue. Calculated logD₇.₄ values and topological polar surface area (tPSA) differ meaningfully. The target compound maintains a single hydrogen-bond donor (HBD = 1), in contrast to the primary amine variant (HBD = 2), which reduces passive permeability and increases efflux liability, and the dimethyl variant (HBD = 0), which can compromise aqueous solubility [1]. These differences are critical when selecting a building block intended to yield a clinical candidate with balanced CNS penetration or oral bioavailability.

Physicochemical profiling Drug-likeness 1,2,4-Oxadiazole analogues

Cyclopentyl vs. Cyclohexyl Substituent: Conformational and Lipophilic Efficiency Differentiation

Replacing the cyclopentyl ring at the 3-position of the 1,2,4-oxadiazole with a cyclohexyl group increases molecular weight by 14 Da and logP by approximately 0.5–0.7 log units, while introducing additional conformational flexibility that can incur an entropic penalty upon target binding [1]. Conversely, the cyclobutyl analogue reduces lipophilicity but often sacrifices key hydrophobic contacts in buried binding pockets. In kinase and GPCR SAR campaigns, cyclopentyl has been identified as a sweet spot for balancing lipophilic ligand efficiency (LLE) and maintaining molecular weight below 300 Da [2]. The target compound, with MW = 217.70 (free base MW = 181.23), exemplifies this balanced profile.

Ligand efficiency Conformational analysis Cycloalkyl SAR

Synthetic Tractability: Accessible Secondary Amine Handle for Late-Stage Diversification vs. Primary Amine and Tertiary Amine Analogues

The target compound’s secondary N-methylamine provides a single reactive site amenable to chemoselective derivatization, avoiding the competing di-substitution or protection/deprotection steps often required with the primary amine analogue [1]. In contrast, the tertiary N,N-dimethyl analogue precludes further amide bond formation. Vendors list the hydrochloride salt form, which enhances shelf stability and simplifies stoichiometric calculations for solution-phase parallel synthesis . The compound is commercially available in multiple purity grades (95%–97%) from at least five independent suppliers, indicating reliable multi-vendor sourcing .

Late-stage functionalization Parallel synthesis Building block utility

Optimal Application Scenarios for 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine Hydrochloride in Drug Discovery and Chemical Biology


Fragment-Based Lead Generation Targeting Kinase ATP-Binding Pockets

The compound’s low molecular weight (181.23 Da free base), balanced lipophilicity (ClogP ~1.8), and a single hydrogen-bond donor make it a suitable fragment for screening against kinase targets. The 1,2,4-oxadiazole core can engage the hinge region via hydrogen-bond acceptor interactions, while the cyclopentyl group probes a small hydrophobic sub-pocket often adjacent to the gatekeeper residue [1]. The N-methyl handle allows rapid elaboration into leads via amide coupling without deprotection (see Evidence Item 3), enabling efficient fragment-to-lead (F2L) progression.

GPCR Allosteric Modulator Scaffold Diversification

1,2,4-Oxadiazoles have been widely employed as muscarinic receptor agonists, 5-HT receptor antagonists, and metabotropic glutamate receptor modulators [1]. The cyclopentyl substituent provides a conformationally constrained hydrophobic motif that can occupy a distinct allosteric binding pocket relative to standard phenyl or methyl substituents. The compound can serve as a core scaffold for library synthesis aimed at identifying novel negative or positive allosteric modulators (NAMs/PAMs) with improved subtype selectivity over close cycloalkyl analogues (see Evidence Item 2).

Chemical Probe Synthesis and Target ID Studies

The secondary amine handle permits installation of photoaffinity labels (e.g., diazirine), biotin tags, or fluorescent reporters via a single acylation step, streamlining the synthesis of chemical probes for target engagement and cellular localization studies. The cyclopentyl oxadiazole core provides a metabolically stable anchor that is less prone to oxidative metabolism than phenyl-substituted analogues, increasing probe half-life in cellular assays [1]. Procurement of the pre-formed building block with defined regio- and chemoselectivity eliminates the variability associated with in-house synthesis.

Parallel Library Synthesis for CNS Penetration Optimization

The compound’s physicochemical profile (tPSA ~50 Ų, HBD = 1) falls within the favorable range for blood-brain barrier (BBB) penetration as defined by CNS MPO scoring guidelines [1]. When incorporated into a library design, the scaffold can be diversified at the secondary amine to generate an array of analogues for systematic CNS penetration optimization, with the cyclopentyl group maintaining a consistent lipophilic contribution while varying the amine cap modulates overall ADME properties (see Evidence Item 1).

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